2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole 2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 369394-15-0
VCID: VC7185992
InChI: InChI=1S/C15H14N2O/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3
SMILES: CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=CO3
Molecular Formula: C15H14N2O
Molecular Weight: 238.29

2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole

CAS No.: 369394-15-0

Cat. No.: VC7185992

Molecular Formula: C15H14N2O

Molecular Weight: 238.29

* For research use only. Not for human or veterinary use.

2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole - 369394-15-0

Specification

CAS No. 369394-15-0
Molecular Formula C15H14N2O
Molecular Weight 238.29
IUPAC Name 2-(furan-2-yl)-1-(2-methylprop-2-enyl)benzimidazole
Standard InChI InChI=1S/C15H14N2O/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3
Standard InChI Key IKQZFIHSWZGFFM-UHFFFAOYSA-N
SMILES CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=CO3

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzimidazole scaffold with two distinct substituents:

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle attached at the benzimidazole’s 2-position, introducing electron-rich aromatic character and potential hydrogen-bonding capabilities .

  • 2-Methylallyl group: A branched alkenyl substituent at the 1-position, contributing steric bulk and possible radical scavenging properties due to the allylic system.

The planar benzimidazole core facilitates π-π stacking interactions, while the substituents create a hybrid molecular architecture with both aromatic and aliphatic domains.

Physicochemical Profile

Experimental data from synthetic studies reveal the following properties:

PropertyValue
Molecular formulaC<sub>15</sub>H<sub>14</sub>N<sub>2</sub>O
Molecular weight238.29 g/mol
SolubilitySoluble in organic solvents
SMILESCC(=C)CN1C2=CC=CC=C2N=C1C3=CC=CO3
IUPAC name2-(furan-2-yl)-1-(2-methylprop-2-en-1-yl)-1H-benzo[d]imidazole

The compound’s calculated partition coefficient (LogP) of 3.12, derived from structural analogs, suggests moderate lipophilicity conducive to membrane permeability.

Synthetic Methodologies

Nucleophilic Substitution Route

The primary synthesis involves a two-step protocol:

  • Benzimidazole core formation: Condensation of o-phenylenediamine with furan-2-carboxylic acid derivatives under acidic conditions, yielding 2-(furan-2-yl)-1H-benzo[d]imidazole .

  • Alkylation at N1: Treatment with 2-methylallyl bromide in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 60°C for 12-24 hours.

This method achieves moderate yields (59-89%) depending on the electronic nature of the alkylating agent, with electron-deficient allylic halides showing faster reaction kinetics .

Spectroscopic Characterization

Key analytical data from nuclear magnetic resonance (NMR) and mass spectrometry:

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 7.75 (d, J=3.5 Hz, 1H, furan H-5), 7.55-7.45 (m, 4H, benzimidazole H-4,5,6,7), 6.85 (dd, J=3.5, 1.8 Hz, 1H, furan H-4), 6.55 (d, J=1.8 Hz, 1H, furan H-3), 5.25 (s, 1H, allyl CH<sub>2</sub>), 5.15 (s, 1H, allyl CH<sub>2</sub>), 4.95 (s, 2H, N-CH<sub>2</sub>), 1.85 (s, 3H, CH<sub>3</sub>).

  • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C<sub>15</sub>H<sub>14</sub>N<sub>2</sub>O [M+H]<sup>+</sup> 239.1184, found 239.1189.

Biological Activity and Structure-Activity Relationships

Materials Science Applications

Photophysical studies of related furan-imidazole hybrids reveal:

  • Luminescence properties: Quantum yields (Φ<sub>F</sub>) of 0.004-0.161 in acidic methanol solutions, with emission maxima at 440-510 nm (blue-green region) .

  • Solvatochromism: Emission shifts of 25-40 nm observed when changing solvent polarity, suggesting potential as environmental sensors .

Future Research Directions

Biological Screening Priorities

  • Anticancer assays: Evaluation against NCI-60 cancer cell lines to assess GI<sub>50</sub> values

  • CYP450 inhibition studies: Metabolic stability profiling in human liver microsomes

  • In vivo pharmacokinetics: Oral bioavailability assessment in rodent models

Synthetic Optimization Opportunities

  • Catalytic asymmetric synthesis: Employing chiral ligands to access enantiomerically pure forms

  • Click chemistry modifications: Introducing triazole rings via Huisgen cycloaddition for enhanced aqueous solubility

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